N-Fmoc-5-oxo-DL-proline
Overview
Description
N-Fmoc-5-oxo-DL-proline, also known as 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(9H-fluoren-9-ylmethyl) ester, is a compound with the molecular formula C20H17NO5 and a molecular weight of 351.35 g/mol . This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amines .
Preparation Methods
The synthesis of N-Fmoc-5-oxo-DL-proline typically involves the reaction of 5-oxo-DL-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Industrial production methods are similar but are scaled up to meet commercial demands.
Chemical Reactions Analysis
N-Fmoc-5-oxo-DL-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.
Common reagents used in these reactions include piperidine for deprotection and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Fmoc-5-oxo-DL-proline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for amines in solid-phase peptide synthesis (SPPS).
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable derivatives with amines.
Mechanism of Action
The mechanism of action of N-Fmoc-5-oxo-DL-proline primarily involves its role as a protecting group. The Fmoc group is introduced to protect amine functionalities during synthesis and is later removed by base-induced β-elimination . This process prevents unwanted side reactions and ensures the integrity of the target molecule.
Comparison with Similar Compounds
N-Fmoc-5-oxo-DL-proline is similar to other Fmoc-protected amino acids, such as N-Fmoc-L-proline and N-Fmoc-5-oxo-L-proline . its unique structure, which includes a 5-oxo group, distinguishes it from other Fmoc-protected compounds. This unique feature can influence its reactivity and the types of reactions it undergoes.
Similar Compounds
- N-Fmoc-L-proline
- N-Fmoc-5-oxo-L-proline
- Fmoc-protected amino acids
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-18-10-9-17(19(23)24)21(18)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXGNRPYKJINKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184792 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109425-56-1 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109425-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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